molecular formula C19H15N5O B10913458 N-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10913458
M. Wt: 329.4 g/mol
InChI Key: DAKLIRWNYGEMEZ-UHFFFAOYSA-N
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Description

N~7~-Benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with benzyl and phenyl groups attached, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of an appropriate hydrazine derivative with a nitrile or an ester to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable diketone or ketoester to form the fused pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N~7~-Benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N7-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Triazolopyrimidines: Other derivatives in this class also show significant biological activities and are used in various research applications.

Uniqueness

N~7~-Benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups, along with the carboxamide functionality, enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-benzyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H15N5O/c25-18(20-12-14-7-3-1-4-8-14)17-11-16(15-9-5-2-6-10-15)23-19-21-13-22-24(17)19/h1-11,13H,12H2,(H,20,25)

InChI Key

DAKLIRWNYGEMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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